(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Studies on related compounds have explored synthesis techniques, including thermal and optical studies, etching, structural analyses, and theoretical calculations, to understand their chemical behaviors and interactions. For instance, the synthesis and characterization of related compounds reveal insights into their molecular structures and stability under various conditions (C. S. Karthik et al., 2021).
Biological Activities and Applications
- Research into novel pyrazoline derivatives, which share structural motifs with the queried compound, has shown that these molecules exhibit significant anti-inflammatory and antibacterial activities, highlighting the potential for related compounds in therapeutic applications (P. Ravula et al., 2016).
- Another study focused on the development and validation of an HPLC-DAD method for determining a compound with a similar structure in solution, emphasizing the importance of analytical methods in pharmaceutical applications (B. Varynskyi et al., 2017).
Inhibitory Effects on Cellular Processes
- Research on furan-2-yl(phenyl)methanone derivatives demonstrated their potential in inhibiting protein tyrosine kinase activity, suggesting applications in cancer therapy by targeting specific enzymes involved in cell proliferation (Feilang Zheng et al., 2011).
Corrosion Inhibition
- The corrosion inhibition of mild steel using organic inhibitors related to the compound has been studied, showcasing the utility of such molecules in protecting against corrosion in acidic media (P. Singaravelu et al., 2022).
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQERLNHXOXOGHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.